molecular formula C9H11BrN2O B3012899 N-(2-aminoethyl)-4-bromobenzamide CAS No. 152535-04-1

N-(2-aminoethyl)-4-bromobenzamide

Cat. No.: B3012899
CAS No.: 152535-04-1
M. Wt: 243.104
InChI Key: NAZZZOYVGVVJEB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-bromobenzamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.104. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZZZOYVGVVJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152535-04-1
Record name N-(2-aminoethyl)-4-bromobenzamide
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Fundamental Role of N 2 Aminoethyl 4 Bromobenzamide in Chemical Synthesis and Derivatization Research

N-(2-aminoethyl)-4-bromobenzamide serves as a bifunctional molecule, offering two key reactive sites for chemical modification: the terminal amino group of the ethylamine (B1201723) side chain and the bromine atom on the phenyl ring. This dual reactivity is central to its utility in synthetic chemistry.

The synthesis of this compound itself is typically achieved through the acylation of ethylenediamine (B42938) with 4-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, provides a straightforward method for creating the amide bond. The starting material, 4-bromobenzoyl chloride, is readily prepared from 4-bromobenzoic acid.

Once synthesized, the compound becomes a valuable scaffold. The primary amino group is nucleophilic and can readily undergo a variety of reactions, including further acylation, alkylation, and Schiff base formation. This allows for the extension of the molecule and the introduction of diverse functional groups.

Simultaneously, the bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the attachment of a wide range of substituents to the phenyl ring, thereby creating a library of derivatives with varied electronic and steric properties.

In derivatization research, particularly for analytical purposes like chromatography, reagents that react with specific functional groups are essential. While this compound is not primarily a derivatizing agent itself, its structural motifs are relevant. For instance, benzoyl chloride and other acyl chlorides are used to derivatize primary and secondary amines to improve their detection in HPLC. The amino group in this compound is a target for such derivatization. Conversely, the core structure can be used to synthesize reagents for derivatizing other molecules.

Below is a table summarizing the key chemical properties of this compound. nih.gov

PropertyValue
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
IUPAC Name This compound
CAS Number 152535-04-1
Appearance White to off-white solid
Melting Point 118-122 °C
Solubility Soluble in methanol, ethanol, and DMSO

Scope and Emerging Trajectories in N 2 Aminoethyl 4 Bromobenzamide Studies

Strategic Approaches to this compound Synthesis

The construction of the target molecule can be approached in several ways, primarily focusing on the formation of the amide bond at different stages of the synthesis and the introduction of the bromine substituent.

The formation of the amide bond is the cornerstone of this compound synthesis. This transformation is typically accomplished by coupling a derivative of 4-bromobenzoic acid with a suitably protected ethylenediamine moiety.

The most direct method involves the reaction between a carboxylic acid and an amine. However, this reaction is often inefficient on its own and requires the use of coupling reagents or the "activation" of the carboxylic acid. masterorganicchemistry.com Common strategies include:

Use of Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine. masterorganicchemistry.com Other modern coupling agents include uronium salts like HATU and HBTU. ucl.ac.uk

Conversion to Acyl Halides: A highly effective method involves converting 4-bromobenzoic acid into a more reactive acyl halide, typically 4-bromobenzoyl chloride. masterorganicchemistry.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comucl.ac.uk The resulting acyl chloride reacts readily with ethylenediamine to form the desired amide. This method is advantageous due to the high reactivity of the acyl chloride, leading to high yields.

Reaction with Anhydrides: Acid anhydrides can also be used as activated carboxylic acid derivatives for amidation. masterorganicchemistry.com

The general scheme for the primary synthetic route involves the reaction of an activated 4-bromobenzoic acid derivative with mono-protected ethylenediamine, followed by the removal of the protecting group.

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Byproduct Key Features
Carbodiimides DCC, EDC Urea derivative Mild conditions, widely used. masterorganicchemistry.com
Uronium Salts HATU, HBTU Tetramethylurea High efficiency, fast reaction rates. ucl.ac.uk
Phosphonium Salts PyBOP Triphenylphosphine oxide Good for hindered substrates.
Acid Halogenating Agents SOCl₂, (COCl)₂ SO₂, HCl, CO, CO₂ Creates highly reactive acyl chlorides. masterorganicchemistry.comucl.ac.uk

An alternative synthetic strategy involves introducing the bromine atom onto a pre-formed benzamide skeleton. In this approach, N-(2-aminoethyl)benzamide would be synthesized first, followed by electrophilic aromatic substitution to install the bromine atom at the para position of the benzene (B151609) ring.

The amide group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination of N-(2-aminoethyl)benzamide would be expected to yield a mixture of ortho- and para-substituted products. To achieve high regioselectivity for the desired 4-bromo isomer, careful selection of reagents and reaction conditions is crucial. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or acetonitrile (B52724) are commonly employed for such halogenations. researchgate.net The steric hindrance from the N-(2-aminoethyl) side chain may favor substitution at the less hindered para position.

The synthetic methodologies used for this compound are adaptable for producing a variety of structurally related analogues. Research has described the synthesis of a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues. nih.gov These syntheses generally follow the primary amide bond formation route, starting from the appropriately substituted benzoic acid. For example, to synthesize a nitro-substituted analogue, one would start with the corresponding nitrobenzoic acid. mdpi.comresearchgate.net The synthesis of these analogues is valuable for studying structure-activity relationships in various chemical and biological contexts. nih.gov

Table 2: Examples of Synthesized N-(2-aminoethyl)benzamide Analogues

Substituent at 4-position Starting Benzoic Acid Relevance Reference
-Cl 4-Chlorobenzoic Acid Halo-substituted analogue nih.gov
-I 4-Iodobenzoic Acid Halo-substituted analogue nih.gov
-NO₂ 4-Nitrobenzoic Acid Nitro-substituted analogue nih.govmdpi.com
-Br 4-Bromobenzoic Acid Target compound nih.gov

Preparation of Key Intermediates for this compound Construction

4-Bromobenzoic acid is a critical precursor. Several methods for its synthesis have been established, offering different advantages in terms of cost, yield, and environmental impact. guidechem.com

Oxidation of p-Bromotoluene: A common industrial method involves the oxidation of the methyl group of p-bromotoluene. google.com

With Potassium Permanganate (KMnO₄): This classic method provides good yields but uses a stoichiometric amount of the oxidizing agent, which can be costly and generate significant manganese dioxide waste. guidechem.com Yields are reported to be around 80%. guidechem.comgoogle.com

Catalytic Liquid-Phase Oxidation: A greener approach uses oxygen as the oxidant in the presence of a catalyst, often a mixture of cobalt and manganese salts with a bromide source, in a solvent like acetic acid. google.com This method can achieve very high yields (up to 98%) and purity (over 99%). guidechem.comgoogle.com

From Bromobenzene: Another route starts with bromobenzene. This involves a Friedel-Crafts acylation to produce 4-bromoacetophenone, which is then oxidized to 4-bromobenzoic acid using an oxidant like potassium permanganate or sodium hypochlorite. quora.comquora.com While effective, this multi-step process can be less atom-economical. guidechem.com

Table 3: Comparison of Synthetic Methods for 4-Bromobenzoic Acid

Starting Material Key Reagents Typical Yield Advantages Disadvantages Reference
p-Bromotoluene KMnO₄ ~80% Well-established method High cost, waste generation guidechem.comgoogle.com
p-Bromotoluene O₂, Co/Mn catalyst, AcOH >98% High yield, high purity, lower cost Requires specialized equipment google.com

The second key intermediate is the ethylamine (B1201723) component. Direct reaction of 4-bromobenzoyl chloride with ethylenediamine would lead to a mixture of mono-acylated and di-acylated products. To ensure the formation of the desired this compound, a selective mono-acylation strategy is required.

This is typically achieved by using a mono-protected derivative of ethylenediamine. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. The synthesis would proceed as follows:

Protection: Ethylenediamine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-ethylenediamine. This reaction selectively protects one of the two amino groups.

Coupling: The free amino group of N-Boc-ethylenediamine is then reacted with the activated 4-bromobenzoic acid derivative (e.g., 4-bromobenzoyl chloride) to form the amide bond.

Deprotection: The Boc group is subsequently removed from the resulting intermediate, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to reveal the terminal primary amine and yield the final product, this compound.

This protection-coupling-deprotection sequence is a standard and highly effective strategy in organic synthesis to control reactivity and prevent unwanted side reactions. google.com

Novel Methods for N-(2-Aminoethyl)azole Synthesis as Related Precursors

The N-(2-aminoethyl) moiety is a key building block for the title compound. Azoles, a class of nitrogen-containing five-membered heterocycles, are often used as precursors for introducing this functional group. Novel synthetic methods for N-(2-aminoethyl)azoles are therefore of significant interest.

One convenient and efficient procedure for the N-alkylation of various azoles with 2-chloroethylamine utilizes phase-transfer catalysis (PTC). researchgate.net This method offers a practical route to precursors like 1-(2-aminoethyl)imidazole and 1-(2-aminoethyl)benzotriazole. The reaction is typically performed in an aprotic solvent with a phase-transfer catalyst, facilitating the reaction between the azole and the alkylating agent. researchgate.net The resulting N-(2-aminoethyl)azole can then be further reacted, for instance, by coupling its amino group with a 4-bromobenzoyl moiety to form a molecule with a similar backbone to this compound.

Table 1: Synthesis of N-(2-Aminoethyl)azoles via Phase-Transfer Catalysis researchgate.net

Azole Precursor Product
Pyrrole 1-(Aminoethyl)pyrrole
Imidazole 1-(Aminoethyl)imidazole
Carbazole 9-(Aminoethyl)carbazole

This table summarizes the variety of azole precursors that can be successfully alkylated using this method.

Catalytic Methodologies in Benzamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. Modern catalytic methods have largely replaced classical condensation reactions, offering higher efficiency, milder conditions, and broader substrate scope for the synthesis of benzamides.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, stands out as a powerful and versatile method for forming aryl-N bonds. acs.orgrsc.org This reaction has become an indispensable tool for the synthesis of (hetero)arylamines and related amide structures. rsc.org The catalytic cycle generally involves the oxidative addition of an aryl halide (like 4-bromobenzoyl chloride) to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-aryl amide and regenerate the active catalyst. rsc.org

The success of these reactions heavily relies on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, particularly biarylphosphines developed by the Buchwald group (e.g., XantPhos, DavePhos, JohnPhos), have proven to be highly effective. rsc.orgresearchgate.net These ligands facilitate the key steps in the catalytic cycle and allow for the coupling of a wide range of aryl halides with various amines under mild conditions. mit.edusemanticscholar.org The application of these catalyst systems is widespread in industrial and academic settings for constructing complex molecules containing the benzamide functional group. acs.orgacs.org

While palladium catalysts are prevalent, other transition metals have also been effectively employed for amide bond formation. rsc.org These alternative methods can offer different reactivity profiles, cost advantages, or unique selectivities.

Copper-catalyzed C-N coupling, an extension of the classical Ullmann condensation, is a well-established method for N-arylation of amides. rsc.org It often provides a complementary approach to palladium-catalyzed reactions.

Nickel-catalyzed systems have also been developed for amide synthesis. For example, nickel salts can catalyze the formation of amides from aldehydes via an in situ formed aldoxime intermediate, providing an atom-efficient coupling method. rsc.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for synthesizing heterocyclic structures related to benzamides. For instance, the coupling of O-pivaloyl benzhydroxamic acids with donor/acceptor diazo compounds can provide iso-indolones, which are γ-lactams, in high yields. nih.gov This type of reaction proceeds through a different mechanism involving the direct functionalization of a C-H bond on the aromatic ring. nih.gov

Table 2: Comparison of Metal Catalysts in Amide Bond Formation

Metal Catalyst Typical Substrates Key Features
Palladium (Pd) Aryl halides, amines High efficiency, broad scope, mild conditions, ligand-dependent. acs.org
Copper (Cu) Aryl halides, amides Classical method, often complementary to palladium. rsc.org
Nickel (Ni) Aldehydes, amines Atom-efficient, proceeds via aldoxime intermediate. rsc.org

Eco-Friendly and Sustainable Synthetic Protocols for N-(2-aminoethyl)benzamide Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. semanticscholar.org For the synthesis of benzamide derivatives, several eco-friendly strategies have been developed.

One approach involves the use of boric acid as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids with amines. semanticscholar.orgsciepub.com This method often proceeds with high yields and can sometimes be performed under solvent-free conditions, significantly reducing waste. semanticscholar.org The reaction mechanism involves the in situ activation of the carboxylic acid by the boric acid catalyst. sciepub.com

Another sustainable protocol utilizes ultrasonic irradiation to promote the direct condensation of benzoic acids and amines. researchgate.net This method can be catalyzed by a reusable solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth. The advantages include significantly reduced reaction times, high yields, a simple procedure, and the elimination of hazardous solvents. researchgate.net The use of deep eutectic solvents (DES) as an environmentally benign reaction medium is another emerging green protocol for synthesizing related structures like thioamides, which avoids the use of traditional volatile organic solvents. rsc.org

Table 3: Green Chemistry Approaches to Benzamide Synthesis

Method Catalyst / Condition Advantages
Catalytic Amidation Boric Acid Inexpensive, solvent-free potential, high yield. semanticscholar.orgsciepub.com
Ultrasonic Irradiation Diatomite earth@IL/ZrCl4 Rapid, high-yielding, recoverable catalyst, eco-friendly. researchgate.net
Methoxymethylation [Mn] catalyst in Methanol Eliminates toxic reagents, uses methanol as solvent and reagent. rsc.org

Chemical Derivatization and Functionalization of the this compound Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification, allowing for the synthesis of diverse compound libraries. Both the primary amino group of the ethylenediamine side chain and the bromine atom on the benzoyl ring are amenable to a wide range of chemical transformations.

The primary amine can be readily acylated or alkylated to introduce various substituents. Derivatization reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or dansyl chloride are commonly used to modify primary amines for analytical purposes, and similar reactions can be used to build more complex molecules. sdiarticle4.comresearchgate.net For example, the amine can react with various acyl chlorides or carboxylic acids to form extended amide or diamide structures.

The aryl bromide is a particularly useful functional group for transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to replace the bromine atom with a variety of aryl or heteroaryl groups, thereby accessing a broad range of biaryl structures. acs.org This allows for systematic modification of the phenyl ring to explore how different substituents in that position affect the properties of the molecule. A series of halo- and nitro-substituted analogues of the closely related N-(2-aminoethyl)-4-chlorobenzamide have been synthesized to probe structure-activity relationships, demonstrating the utility of modifying this position. nih.gov

This dual functional handle—the reactive amine and the versatile aryl bromide—makes the this compound scaffold a valuable platform for developing new chemical entities. nih.gov

Spectroscopic and Structural Characterization of N 2 Aminoethyl 4 Bromobenzamide

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed characterization of N-(2-aminoethyl)-4-bromobenzamide, providing insights into its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethylenediamine (B42938) moiety, and the amide proton are observed. For instance, a ¹H NMR spectrum recorded in DMSO-d₆ shows a triplet at approximately 8.41 ppm, which is characteristic of the amide proton (-NH-), with the splitting pattern arising from coupling to the adjacent methylene (B1212753) group. The aromatic protons on the 4-bromophenyl ring typically appear as two sets of doublets in the region of 7.60 to 7.80 ppm, indicative of a para-substituted benzene (B151609) ring. The methylene protons of the ethylenediamine chain resonate at different chemical shifts, reflecting their proximity to the amide and amine groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the amide group is typically observed as a downfield signal around 167-169 ppm. rsc.org The carbon atoms of the benzene ring appear in the aromatic region (approximately 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methylene carbons of the ethylenediamine linker will also have distinct signals.

Conformational Analysis: NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule in solution. The spatial proximity of different protons, as revealed by NOE, can help to determine the rotational preferences around the amide bond and the ethylenediamine chain.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Amide NH~8.4Triplet
Aromatic CH (ortho to C=O)~7.8Doublet
Aromatic CH (ortho to Br)~7.6Doublet
Methylene (-CH₂-NH-C=O)~3.4Quartet
Methylene (-CH₂-NH₂)~2.8Triplet
Amine NH₂VariableBroad Singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

IR Spectroscopy: The IR spectrum of this compound displays several key absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide appear in the region of 3100-3500 cm⁻¹. utdallas.edu Specifically, primary amides typically show two bands in this region. utdallas.edu The strong carbonyl (C=O) stretching vibration of the amide group is a prominent feature, typically appearing around 1650-1700 cm⁻¹. pressbooks.pub The C-N stretching and N-H bending vibrations of the amide and amine groups also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range. pressbooks.pub The C-Br stretching vibration is expected at lower frequencies, typically below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide & AmineN-H Stretch3100 - 3500
AmideC=O Stretch1650 - 1700
Aromatic RingC=C Stretch1450 - 1600
AlkaneC-H Stretch2850 - 3000
Aryl HalideC-Br Stretch< 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Molecular Weight Determination: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 243.1 amu. americanelements.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of similar intensity, separated by two m/z units.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would involve cleavage of the amide bond and the ethylenediamine chain. For example, cleavage of the bond between the carbonyl group and the nitrogen atom could lead to the formation of a 4-bromobenzoyl cation. Cleavage of the C-C bond in the ethylenediamine linker is also a likely fragmentation pathway. libretexts.org The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺[C₉H₁₁BrN₂O]⁺243/245
4-Bromobenzoyl cation[BrC₆H₄CO]⁺183/185
[M - NH₂CH₂]⁺[BrC₆H₄CONHCH₂]⁺213/215
[M - Br]⁺[C₉H₁₁N₂O]⁺164

Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in the gas or solution phase, solid-state techniques are crucial for understanding its three-dimensional structure and packing in the crystalline state.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. sielc.com A suitable HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. snmjournals.org The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks and to monitor the progress of reactions during its synthesis.

Computational and Theoretical Investigations on N 2 Aminoethyl 4 Bromobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the fundamental electronic and structural properties of N-(2-aminoethyl)-4-bromobenzamide and related compounds.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. In the context of this compound, DFT calculations, often using functionals like B3LYP, are utilized to predict various properties. bris.ac.ukresearchgate.net For instance, a study involving a derivative of this compound (referred to as BA-1 in the research) as a substituent on a perylene (B46583) diimide (PDI) core, utilized DFT to understand the electronic and spectroscopic characteristics of the resulting molecule. bris.ac.uk

Such calculations can provide valuable data on molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and predicted spectroscopic signatures (like UV-Vis and NMR spectra), which are essential for correlating the molecule's structure with its chemical reactivity and photophysical behavior. bris.ac.ukresearchgate.net While detailed DFT studies focusing solely on this compound are not extensively published, the methodologies are well-established. For related aminobenzamides, DFT has been used to characterize the structures, including the analysis of intramolecular hydrogen bonding. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+243.01276145.3
[M+Na]+264.99470154.7
[M-H]-240.99820150.7
[M+NH4]+260.03930165.3
[M+K]+280.96864143.0
[M+H-H2O]+225.00274143.7
[M+HCOO]-287.00368167.7
[M+CH3COO]-301.01933192.8
[M+Na-2H]-262.98015151.6
[M]+242.00493161.4
[M]-242.00603161.4

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated using CCSbase.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational energy landscape analysis helps in identifying the stable, low-energy conformations of a molecule. For this compound, this analysis is crucial to understand how it might orient itself to bind to a receptor.

In studies of related flexible molecules, such as bitopic ligands for dopamine (B1211576) receptors, understanding the conformational preferences is key. nih.gov The flexible ethylamine (B1201723) side chain of this compound allows it to adopt various conformations, and computational methods can determine the relative energies of these conformers. This information is vital for subsequent molecular docking studies, as it helps in selecting the most likely bioactive conformation.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand like this compound might interact with a biological target at the atomic level.

The benzamide (B126) scaffold is a well-known pharmacophore for dopamine receptor ligands. nih.gov Molecular docking studies have been performed on derivatives and analogs of this compound to investigate their interactions with dopamine receptors, particularly the D2 and D3 subtypes. nih.govmdpi.com

In a study on bitopic ligands for the D3 receptor, a "bromobenzamide moiety" was computationally shown to bind to the orthosteric binding site (OBS). nih.gov The protonated amine of the ligand typically forms a crucial salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), a key interaction for anchoring the ligand in the binding pocket. mdpi.com The bromophenyl group can then engage in hydrophobic and halogen bonding interactions with surrounding amino acid residues.

Analysis of the docked poses of this compound and its analogs reveals specific binding modes. For instance, in the context of D3 receptor antagonists, two binding modes were proposed for a bitopic ligand containing a bromobenzamide fragment. In the primary mode, the bromobenzamide part occupies the OBS, while another aromatic part of the molecule extends into a secondary binding site (SBS). nih.gov

These detailed interaction patterns are used to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For dopamine receptor ligands, a typical pharmacophore includes a protonatable amine, an aromatic ring, and specific hydrogen bond donors and acceptors. mdpi.com The insights gained from docking this compound derivatives help in refining these models for better selectivity and affinity.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods play a significant role in elucidating the structure-activity relationships (SAR) of a series of compounds. By comparing the computed properties and docking scores of various analogs with their experimentally determined biological activities, researchers can deduce which structural features are important for potency and selectivity.

For benzamide-based dopamine receptor ligands, computational studies have demonstrated how modifications to the benzamide ring and the amine substituent affect receptor affinity and selectivity. For example, in a series of D3-selective antagonists, altering the substituents on the benzamide and the nature of the fragment binding to the secondary site led to significant changes in binding affinities, with Ki values for the D3 receptor ranging from 0.8 to 13.2 nM and selectivity over the D2 receptor ranging from 22- to 180-fold. nih.gov Such computational SAR studies are invaluable for guiding the synthesis of new compounds with improved pharmacological profiles.

Steric and Hydrophobic Effects on Molecular Recognition

The ability of this compound to selectively bind to a target molecule is fundamentally governed by a combination of steric and hydrophobic interactions. Computational studies, including Quantitative Structure-Activity Relationship (QSAR) analyses and molecular docking simulations of analogous benzamide structures, provide significant insights into these effects.

Steric Effects:

Molecular modeling studies on similar substituted benzamides have demonstrated that the size and position of substituents on the aromatic ring can either facilitate or hinder optimal binding. For instance, in studies of benzamide derivatives as inhibitors, the steric bulk of substituents has been shown to be a determining factor for inhibitory potency. While a certain degree of steric bulk can enhance van der Waals interactions with hydrophobic pockets in a receptor, excessively large groups can lead to steric clashes, preventing proper alignment for effective binding.

Hydrophobic Effects:

Hydrophobicity plays a pivotal role in the molecular recognition process, often driving the initial association of a ligand with its receptor. The 4-bromobenzamide (B181206) moiety of the compound is inherently hydrophobic. The bromine atom, being a halogen, significantly increases the lipophilicity of the benzene (B151609) ring. This is quantitatively supported by the calculated octanol-water partition coefficient (LogP), a common measure of hydrophobicity. For instance, the predicted XLogP3 value for this compound is indicative of its tendency to favor nonpolar environments.

QSAR studies on various benzamide derivatives have consistently highlighted the importance of hydrophobic interactions for their biological activity. In many cases, a positive correlation is observed between the hydrophobicity of the substituents and the binding affinity. The hydrophobic effect drives the molecule from the aqueous environment to the generally more hydrophobic binding pocket of a protein, a process that is entropically favorable.

Computational analyses of benzamide derivatives as FtsZ inhibitors, for example, have shown that hydrophobic subpockets in the receptor accommodate the benzamide scaffold, and the potency of these inhibitors is often related to the extent of these hydrophobic interactions. mdpi.com Similarly, studies on glucokinase activators have employed 3D-QSAR models to map out hydrophobic fields, demonstrating their critical role in ligand binding. nih.gov

The interplay between the hydrophobic 4-bromophenyl group and the more polar N-(2-aminoethyl) group in this compound creates an amphipathic character. This allows for simultaneous interactions with both hydrophobic and polar regions of a binding site, potentially enhancing binding affinity and specificity.

Detailed Research Findings:

While direct experimental binding data for this compound to a specific receptor is not extensively available in the public domain, the principles derived from computational studies on analogous compounds provide a robust framework for understanding its molecular recognition.

Molecular docking simulations on various benzamide derivatives consistently show that the benzamide core forms key hydrogen bonds with the protein backbone, while the substituted phenyl ring engages in hydrophobic and, in the case of halogen substituents, halogen bonding interactions within the binding pocket. For this compound, it is predicted that the amide group would act as a hydrogen bond donor and acceptor, while the 4-bromophenyl group would occupy a hydrophobic pocket. The terminal amino group of the ethylenediamine (B42938) side chain can also participate in hydrogen bonding or electrostatic interactions, further anchoring the molecule in the binding site.

A study on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as monoamine oxidase-B (MAO-B) inhibitors rationalized the relative potencies of these compounds in terms of steric and hydrophobic effects. sips.org.in This suggests that similar principles would govern the interactions of this compound.

The following data tables provide an overview of key computational parameters related to the steric and hydrophobic properties of this compound and its constituent fragments, as well as comparative data for similar structures discussed in the literature.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11BrN2OPubChem uni.lu
Molecular Weight243.1 g/mol American Elements americanelements.com
XLogP30.8PubChemLite uni.lu
Topological Polar Surface Area55.1 ŲPubChem
Hydrogen Bond Donor Count2Fluorochem fluorochem.co.uk
Hydrogen Bond Acceptor Count2Fluorochem fluorochem.co.uk
Rotatable Bond Count4PubChem
Predicted Collision Cross Section ([M+H]⁺)145.3 ŲPubChemLite uni.lu

Table 2: Comparison of Hydrophobicity Parameters for Related Benzamide Scaffolds

Compound/FragmentLogP (or calculated equivalent)Significance
Benzene2.13Baseline for aromatic hydrophobicity
Bromobenzene2.99Increased hydrophobicity due to bromine
Benzamide0.64Amide group reduces hydrophobicity
This compound 0.8 (XLogP3) Overall moderate hydrophobicity

Applications of N 2 Aminoethyl 4 Bromobenzamide in Chemical Biology and Research Probes

Design and Synthesis of N-(2-aminoethyl)-4-bromobenzamide as Chemical Probes

This compound is strategically designed as a non-radioactive precursor for the synthesis of radioiodinated ligands. Its bromine atom is an excellent leaving group for nucleophilic halogen exchange reactions, allowing for the efficient introduction of iodine radioisotopes (like ¹²⁵I or ¹²³I). uni-mainz.de

The synthesis is typically achieved through a standard amide bond formation. One common route involves reacting 4-bromobenzoyl chloride with ethylenediamine (B42938). This process creates the core this compound structure, which can then be used in subsequent radiolabeling steps. bris.ac.uk This precursor strategy is fundamental to producing high-specific-activity radioligands required for sensitive imaging techniques like Single Photon Emission Computed Tomography (SPECT). uni-mainz.de

Preclinical Receptor Binding and Selectivity Profiling

The biological activity of this compound is best understood by examining its halogenated analogs, which have been extensively studied for their interactions with various receptors and enzymes.

Sigma receptors, particularly the σ-1 and σ-2 subtypes, are chaperone proteins found in the endoplasmic reticulum that are implicated in a range of neurological processes and are overexpressed in many cancer cells. nih.govwikipedia.org While direct binding data for the bromo- derivative is not extensively published, its iodo-analog, N-[2-(piperidinylamino)ethyl]-4-iodobenzamide, shows high affinity for both σ-1 and σ-2 receptors. researchgate.net This suggests that the benzamide (B126) scaffold containing a halogen at the 4-position is a viable pharmacophore for sigma receptor targeting. The development of ligands with high affinity for both subtypes is considered a potential advantage for imaging certain tumors, like prostate cancer, where both receptor subtypes are present in significant numbers. nih.gov

Dopamine (B1211576) D2 and D3 receptors are key targets in the treatment of neuropsychiatric disorders. mdpi.comchemrxiv.org While many benzamide derivatives are known to interact with dopamine receptors, there is limited specific data on the direct antagonism of D2 and D3 receptors by this compound itself. nih.govnih.govplos.org However, studies on related structures with a bromobenzamide moiety have been incorporated into bitopic ligands designed for D3 receptor selectivity. nih.gov In these complex molecules, the bromobenzamide portion can contribute to binding at the receptor's primary binding site. nih.gov

Monoamine oxidase-B (MAO-B) is a crucial enzyme in the metabolism of neurotransmitters like dopamine. The chloro- and iodo-analogs of this compound are well-characterized as potent and selective MAO-B inhibitors. nih.gov

N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491): This compound is a well-studied, highly specific, reversible MAO-B inhibitor. nih.govnih.gov Structural studies have shown that it forms a covalent adduct with the flavin cofactor at the N(5) position within the enzyme's active site. nih.govrcsb.org

N-(2-aminoethyl)-4-iodobenzamide: This analog also demonstrates potent and reversible MAO-B inhibition.

This compound is a key member of this series of halo-substituted benzamides and serves as the direct precursor for the corresponding radioiodinated MAO-B imaging agent. uni-mainz.de All compounds in this series act as competitive, time-dependent, reversible inhibitors. nih.gov

Table 1: Comparative MAO-B Inhibitory Activity of Halogenated N-(2-aminoethyl)benzamide Analogs

CompoundInhibitory Constant (Ki)Reference
N-(2-aminoethyl)-4-iodobenzamide9.3 nM
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Potent inhibitor (specific Ki not cited in provided texts) nih.govnih.gov
This compoundSynthesized as part of a series of potent, reversible MAO-B inhibitors nih.gov

This compound as a Reference Compound in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing drug candidates. By synthesizing and comparing a series of related compounds, medicinal chemists can determine how specific structural changes affect biological activity. This compound is an important compound in the SAR of halogenated benzamides. nih.govnih.gov

By comparing the biological data (e.g., receptor affinity or enzyme inhibition) of the chloro-, bromo-, and iodo- versions of N-(2-aminoethyl)benzamide, researchers can deduce the influence of the halogen's size, electronegativity, and lipophilicity on target interaction. nih.gov For instance, the finding that the bromo-substituent on a different benzamide scaffold was preferred over a fluoropropyl group for D3 receptor affinity highlights the specific role that halogen choice can play in optimizing ligand binding. nih.gov This systematic approach is crucial for the rational design of more potent and selective research probes and potential therapeutic agents.

Development of this compound-Based Fluorescent and Radioligands for Imaging Research

The most significant application of this compound is its role as a precursor in the development of radioligands for in vivo imaging. uni-regensburg.de Specifically, it is used to synthesize [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, a radiotracer designed for SPECT imaging of MAO-B in the brain. uni-mainz.de

The synthesis involves a solid-phase nucleophilic exchange reaction where the bromine atom on this compound is replaced with a radioactive iodine atom (e.g., ¹²³I or ¹²⁵I). This method produces the final radioligand in high purity. While the resulting iodo-compound showed good selectivity for MAO-B, its brain uptake was noted to be low, prompting suggestions for further modification to improve its passage across the blood-brain barrier. While this specific scaffold has been primarily explored for radioligands, the general strategy of modifying such precursors is also used to create fluorescent probes for microscopy and other in vitro assays. uni-regensburg.de

Utilization of Bifunctional Linkers for Biomolecule Labeling

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling them to covalently connect two different molecules, such as a biomolecule and a reporter tag (e.g., a fluorescent dye or an affinity label). The structure of this compound, with its terminal primary amine and the bromo-substituted phenyl ring, makes it an ideal candidate for such applications. The amino group can be used for standard amide bond formation, while the bromine atom can participate in reactions like palladium-catalyzed cross-coupling, allowing for the attachment of a second molecular entity.

A notable application involves a close structural analog, 2-amino-N-(2-aminoethyl)-benzamide (AEAB), which has been employed as a bifunctional fluorescent linker for the analysis of complex carbohydrates. researchgate.net In one study, AEAB was used to label chondroitin (B13769445) sulfate (B86663) (CS) tetrasaccharide isomers, facilitating their separation and purification via recycling preparative HPLC. researchgate.net This demonstrates the utility of the N-(2-aminoethyl)benzamide core structure in creating probes for detailed glycomic analysis.

More directly, this compound itself, designated as BA-1, has been used to create a disubstituted perylene (B46583) diimide (PDI) derivative, TANI-PDI. bris.ac.uk In this work, the this compound molecule acts as a linker, connecting to the PDI core. This highlights the compound's direct role in synthesizing complex molecular architectures for materials science and chemical biology research. bris.ac.uk The principle of using such linkers is central to technologies like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding moiety to an E3 ligase ligand to induce protein degradation. google.com

Radiosynthesis and In Vivo Biodistribution Studies in Animal Models

The bromo-substituent on this compound makes it an excellent precursor for radiosynthesis, particularly for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I) via halogen exchange reactions. This process is crucial for developing radiotracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

A key example is the use of this compound as the brominated precursor for the synthesis of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, a radiolabeled analog of the selective monoamine oxidase B (MAO-B) inhibitor Ro 16-6491. nih.gov The radiosynthesis was achieved through a nucleophilic exchange of the bromine atom with Iodine-125 at a solid phase. nih.gov The resulting radioiodinated product demonstrated high radiochemical purity (>95%) and maintained good selectivity for MAO-B, albeit with a slightly lower affinity compared to the original inhibitor. nih.gov

Biodistribution of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide in Rats

Biodistribution studies conducted in rats provided insights into the in vivo behavior of this radiotracer. The data revealed a notable and selective uptake in the pineal gland one hour after intravenous injection. nih.gov However, cerebral uptake was found to be low, suggesting that modifications, such as coupling with a lipophilic moiety, might be necessary to enhance its passage across the blood-brain barrier for effective brain imaging. nih.gov

OrganUptake (% Injected Dose / gram tissue)
Pineal GlandHigh and Selective
BrainLow

Table based on findings from biodistribution studies in rats. nih.gov

Proteomics and Target Identification Research Using this compound Analogs

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify their cellular targets, which is crucial for understanding a drug's mechanism of action. dntb.gov.uamdpi.com Analogs of this compound have been instrumental in such research, serving as scaffolds for probes aimed at identifying novel protein interactions.

A prominent example involves the use of proteomics to identify the molecular target of bengamides, a class of marine natural products with antitumor effects. A synthetic analogue, LAF389, was used to treat cancer cells, and the resulting changes in the proteome were analyzed using two-dimensional gel electrophoresis and mass spectrometry. eurjchem.com This approach successfully identified methionine aminopeptidases (MetAps) as the molecular target for this class of compounds. eurjchem.com This study showcases a methodology that can be applied to identify the targets of other benzamide analogs.

The general workflow for such an experiment involves:

Probe Design and Synthesis: Creating an analog of the lead compound (e.g., a benzamide derivative) that incorporates a reactive group or tag for affinity purification.

Target Fishing: Incubating the probe with cell lysates or in living cells to allow it to bind to its protein targets.

Protein Identification: Isolating the probe-protein complexes and identifying the bound proteins using high-resolution mass spectrometry. dntb.gov.ua

In other research, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been developed as agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.govnih.gov Structure-activity relationship (SAR) studies on this scaffold led to the identification of a potent analog, WO5m, demonstrating how systematic modification of the benzamide structure can optimize biological activity. nih.gov While not a direct proteomics study, this SAR-driven approach is complementary to target identification, helping to elucidate the structural requirements for potent interaction with a biological target.

Investigation of Molecular Interactions in Antimicrobial Peptidomimetics

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, including peptidomimetics that mimic the properties of natural antimicrobial peptides (AMPs). These synthetic molecules often feature an amphipathic design, with distinct hydrophobic and cationic regions that enable them to selectively target and disrupt bacterial membranes. nih.gov Benzamide-based structures, including analogs of this compound, serve as valuable scaffolds in the design of such peptidomimetics.

Investigations into the molecular interactions of these compounds are critical for optimizing their activity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylbenzamides have revealed key differences in their mechanism of action against Gram-positive and Gram-negative bacteria. nih.gov

Against Gram-positive bacteria, the dominant force is electrostatic interaction. The thick cell wall likely prevents the molecule from entering the cell, so interactions occur primarily on the exterior. nih.gov

Against Gram-negative bacteria, which have a more permeable outer membrane, hydrophobic and steric interactions are more significant, suggesting the molecule can penetrate deeper into the cell envelope. nih.gov

Key Molecular Interactions for Benzamide Antimicrobials

Interaction TypeBacterial TargetRationale
ElectrostaticGram-positiveInteraction with the thick, external peptidoglycan layer. nih.gov
Hydrophobic & StericGram-negativePermeability of the outer membrane allows for interaction within the cell envelope. nih.gov

Table summarizing dominant molecular interactions based on QSAR studies. nih.gov

Molecular docking studies have further elucidated these interactions at an atomic level. Research on various benzamide derivatives targeting the bacterial cell division protein FtsZ or DNA gyrase has shown the importance of hydrophobic interactions and hydrogen bonding with key amino acid residues in the target protein's binding site. dntb.gov.uamdpi.comresearchgate.net For instance, the tail-end hydrophobic rings of benzamide inhibitors can engage with catalytically important residues, providing a basis for their inhibitory action. dntb.gov.ua The design of anthranilamide peptidomimetics has also highlighted the crucial role of cationic groups (like primary amines) and hydrophobic moieties in driving antibacterial activity, with the balance between these elements affecting both potency and selectivity. nih.gov

Integration of N 2 Aminoethyl 4 Bromobenzamide in Materials Science and Supramolecular Chemistry

Role in Advanced Materials Development

N-(2-aminoethyl)-4-bromobenzamide serves as a versatile linker molecule in the development of advanced functional materials, particularly in the realm of supramolecular polymers. Its distinct chemical functionalities enable it to connect different molecular components, thereby imparting specific properties to the resulting material.

A notable application is its use as a linker to functionalize perylene (B46583) diimide (PDI) cores. researchgate.netbris.ac.uk PDI derivatives are widely studied for their electronic and optical properties, but their utility can be enhanced by controlling their self-assembly into well-defined nanostructures. In one study, this compound, referred to as BA-1, was attached to a PDI core to create a molecule (PDI-BA-1) designed for controllable self-assembly. researchgate.net The benzamide (B126) unit plays a crucial role in modulating the intermolecular interactions that guide the formation of these supramolecular structures. The research aimed to explore how variables such as solvent, concentration, and temperature influence the self-assembly behavior of PDI-BA-1, with the goal of producing well-organized fibrous nanostructures. researchgate.net This approach highlights the role of the compound as a key component in designing "smart" materials whose properties can be tuned by external stimuli. researchgate.netbris.ac.uk

The general properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
CAS Number 152535-04-1

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. This compound is well-suited for this field due to its multiple sites for hydrogen bonding and its potential for engaging in other non-covalent interactions like halogen bonding.

The structure of this compound contains both hydrogen bond donor sites (the -NH₂ and -NH- groups) and hydrogen bond acceptor sites (the carbonyl oxygen C=O). ontosight.aifluorochem.co.uk This dual functionality allows it to form extensive hydrogen-bonding networks, which are fundamental to molecular recognition and the self-assembly of molecules into larger, ordered structures. Current time information in Bangalore, IN. The amide group, in particular, is a robust functional group for forming strong intermolecular hydrogen bonds. researchgate.net

In the context of the PDI-BA-1 system, these hydrogen-bonding capabilities are critical for directing the packing of the molecules into predictable, extended architectures like fibers and sheets. researchgate.net The interplay between the hydrogen bonds involving the benzamide unit and the π-π stacking interactions of the PDI cores dictates the final morphology and properties of the supramolecular polymer.

Cocrystal engineering is a strategy used to design new solid forms of materials with modified physicochemical properties. This is achieved by combining two or more different molecules in the same crystal lattice through non-covalent interactions. The 4-bromobenzamide (B181206) moiety of this compound is a particularly interesting component for crystal design.

Studies on 4-bromobenzamide itself have shown that it can form predictable supramolecular synthons. For instance, it forms cocrystals with n-alkanedicarboxylic acids where the primary interaction is a robust acid-amide heterosynthon formed through hydrogen bonding between the amide and the carboxylic acid groups. arkat-usa.org Furthermore, the bromine atom can participate in halogen bonding (Br···Br or Br···O interactions), which provides an additional tool for directing crystal packing. arkat-usa.org These established principles suggest that this compound could be used to design multicomponent crystals, where the benzamide part forms predictable hydrogen-bonded synthons and the terminal amino group provides a site for further modification or interaction.

The ability of this compound to act as a linking unit is central to its role in forming polymeric and oligomeric structures. As demonstrated in the research on PDI-based materials, the compound facilitates the self-assembly of monomeric units into larger, ordered chains or networks. researchgate.net The process involves a delicate balance of intermolecular forces, where the benzamide group's hydrogen-bonding capacity works in concert with other interactions to drive polymerization. The research objectives included exploring different nucleation and crystal growth methods to gain precise control over the formation of these supramolecular polymers, highlighting the compound's importance in the bottom-up fabrication of nanomaterials. researchgate.net

Coordination Chemistry of this compound and its Metal Complexes

The presence of multiple donor atoms—specifically the nitrogen atoms of the primary amine and the amide group, as well as the amide's carbonyl oxygen—makes this compound a potential ligand for coordinating with metal ions. researchgate.net The flexible ethylenediamine-like backbone allows it to form stable five-membered chelate rings with a metal center, a common and stabilizing feature in coordination chemistry.

While specific studies on the metal complexes of this compound are not widely reported, the coordination chemistry of closely related benzamide ligands provides significant insight. For example, ligands based on N-(2-aminoethyl)benzimidazole and N-(2-aminoethyl)pyridine have been used to synthesize manganese(II), nickel(II), and zinc(II) complexes. researchgate.net In these complexes, the ligands coordinate to the metal centers through the nitrogen atoms of the ethylenediamine (B42938) fragment and the heterocyclic ring, demonstrating the chelating ability of the aminoethyl moiety. researchgate.net

Based on these related systems, it is anticipated that this compound would act as a bidentate N,O-donor ligand, coordinating to a metal ion via the terminal amine nitrogen and the carbonyl oxygen. This would result in the formation of a stable chelate structure. The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, would be influenced by the nature of the metal ion and the steric and electronic effects of the 4-bromophenyl group.

Emerging Methodological Developments Inspired by N 2 Aminoethyl 4 Bromobenzamide

Novel Synthetic Methodologies Utilizing Benzamide (B126) Scaffolds

The benzamide scaffold is a cornerstone in medicinal chemistry and materials science. ontosight.ai The quest for more efficient and versatile methods to synthesize and functionalize these structures is a continuous effort in organic chemistry. The structural elements of N-(2-aminoethyl)-4-bromobenzamide—a halogenated aryl ring and a flexible side chain—highlight key areas where new synthetic methods have had a significant impact.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the benzamide ring is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Methodologies like the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of functional groups at the 4-position of the benzamide ring, starting from a bromo-precursor. syr.edunih.gov Recent developments have focused on creating more active and stable palladium catalysts, often employing sophisticated phosphine (B1218219) ligands, which allow these reactions to proceed under milder conditions and with a broader range of substrates. syr.edu For instance, the Buchwald-Hartwig amination has been refined to couple amides with aryl halides, a challenging transformation that is now more accessible. syr.edu

C-H Bond Activation/Functionalization: A paradigm shift in synthetic chemistry involves the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. bohrium.com This strategy avoids the need for pre-functionalized starting materials, such as aryl halides, making synthetic routes more atom- and step-economical. rsc.org For benzamide scaffolds, directing groups are often employed to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position to the directing group.

The amide group itself, or a group installed on the amide nitrogen, can serve as a directing group. researchgate.netacs.org Palladium, rhodium, and ruthenium are common catalysts for these transformations, enabling the introduction of aryl, alkyl, and other functional groups. researchgate.netacs.org For example, palladium-catalyzed ortho-arylation of benzamides using the simple -CONH2 group as a director has been demonstrated. acs.org Furthermore, combining transition-metal catalysis with visible-light photocatalysis has enabled novel C-H functionalization reactions, such as the C-H bond annulation of benzamides with alkynes to form complex heterocyclic structures like isoquinolones under mild, room-temperature conditions. beilstein-journals.org

Table 1: Comparison of Modern Synthetic Methodologies for Benzamide Scaffolds

MethodologyDescriptionCatalyst/Reagent ExamplesKey Advantages
Palladium-Catalyzed Cross-Coupling Forms C-C or C-N bonds by coupling an organometallic reagent with an organic halide. syr.eduPd(OAc)₂, Phosphine Ligands (e.g., XPhos, SPhos), Aryl Boronic Acids. syr.edunih.govHigh reliability, broad substrate scope, well-established.
Directed C-H Activation Functionalizes a C-H bond at a specific position guided by a directing group. bohrium.comresearchgate.netPd(OAc)₂, Rh(III) complexes, Ru(II) complexes, Oxidants (e.g., PhI(OAc)₂). bohrium.comnih.govIncreases atom economy, avoids pre-functionalization steps. rsc.org
Photoredox/Metal Dual Catalysis Combines a photoredox catalyst with a transition metal catalyst to enable novel transformations via radical intermediates. beilstein-journals.orgRu or Ir-based photocatalysts, Cu or Co catalysts. beilstein-journals.orgMild reaction conditions (room temp.), access to unique reaction pathways. beilstein-journals.org

These emerging methods, inspired by the need to efficiently manipulate structures like this compound, provide powerful tools for creating diverse libraries of benzamide derivatives for various applications.

Advanced Analytical Techniques for Benzamide-Related Compounds

The increasing complexity of synthesized benzamide derivatives necessitates the development of sophisticated analytical techniques for their characterization and quantification. These methods are crucial for verifying structures, determining purity, and studying their behavior in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become indispensable for the analysis of benzamide-related compounds, particularly in complex mixtures like biological samples. unipd.itnih.gov Ultra-High-Performance Liquid Chromatography (UPLC) allows for rapid and highly efficient separation of analytes, which are then detected by a tandem mass spectrometer (MS/MS). unipd.it The MS/MS provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each compound. This is especially useful in therapeutic drug monitoring and metabolic studies of benzamide-based drugs. nih.gov Method development often focuses on optimizing mobile phases, columns, and ionization source conditions to achieve the best signal. For instance, the addition of formic acid to the mobile phase can enhance the signal for many analytes in positive electrospray ionization (ESI) mode. unipd.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone for the unambiguous structure elucidation of novel benzamide compounds. mdpi.comjournals.co.za One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule. For substituted benzamides, ¹³C NMR chemical shifts of the phenyl ring carbons are particularly useful for probing the electronic effects (polar and resonance) of the carboxyamide substituent. journals.co.za Conformational studies of benzamides, investigating the rotation around the phenyl-carbonyl and carbonyl-nitrogen bonds, have also been performed using advanced NMR techniques in combination with theoretical calculations. nih.gov

Table 2: Key Analytical Techniques for Benzamide Derivatives

TechniquePrincipleInformation ObtainedApplications
UPLC-MS/MS Chromatographic separation followed by mass analysis of fragmented ions. unipd.itnih.govQuantification, impurity profiling, metabolite identification. unipd.itnih.govgoogle.comPharmacokinetics, therapeutic drug monitoring, bioanalysis. nih.govgoogle.com
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. mdpi.comjournals.co.zaUnambiguous structure elucidation, conformational analysis, substituent effects. journals.co.zanih.govCharacterization of new chemical entities, quality control. researchgate.netnih.gov
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds. nih.govIdentification of functional groups (e.g., C=O, N-H bonds).Routine identification, confirmation of synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the parent ion. nih.govDetermination of elemental composition (molecular formula).Structure confirmation of newly synthesized compounds. nih.gov

These advanced analytical methods provide the necessary tools to fully characterize the complex benzamide structures generated by modern synthetic chemistry, ensuring their identity, purity, and quality for further research and development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-aminoethyl)-4-bromobenzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via amidation reactions using 4-bromobenzoic acid derivatives and 1,2-diaminoethane. For example, coupling 4-bromobenzoyl chloride with N-Boc-protected ethylenediamine under anhydrous conditions, followed by Boc deprotection with HCl, yields the target compound . Optimization involves controlling stoichiometry, reaction temperature (0–25°C), and using catalysts like HOBt/DCC for improved coupling efficiency. Solvent choice (e.g., DMF or THF) and inert atmosphere (N₂/Ar) minimize side reactions.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound, and how should discrepancies in spectral data be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (ESI-MS) are essential. For instance, ¹H NMR in CDCl₃ should show distinct peaks for the aromatic protons (δ 7.2–7.9 ppm), aminoethyl NH₂ (δ 8.5 ppm, broad), and methylene groups (δ 3.3–4.3 ppm) . Discrepancies in integration ratios or unexpected peaks may indicate impurities; repurification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is recommended. High-resolution MS (HRMS) can resolve ambiguities in molecular ion detection.

Q. What purification protocols are most effective for isolating this compound with high purity?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a mobile phase of CH₂Cl₂:MeOH (95:5 to 85:15) effectively separates the product from unreacted starting materials. For hygroscopic intermediates, flash chromatography under reduced pressure minimizes degradation. Final recrystallization in ethanol yields crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve the crystal structure of this compound, and what are common refinement challenges?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 100–150 K (Mo-Kα radiation, λ = 0.71073 Å) can determine bond lengths and angles. SHELXL refines the structure using least-squares minimization, but challenges include disordered solvent molecules or hydrogen-bonding networks. For example, the aminoethyl group may exhibit rotational disorder, requiring constraints or split-site modeling. Residual electron density peaks >1 eÅ⁻³ suggest missed solvent; SQUEEZE in PLATON can mitigate this .

Q. What experimental approaches are effective for determining the thermal decomposition mechanisms of this compound using TGA-DSC analysis?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) reveals decomposition onset (~250–300°C), while DSC identifies endothermic melting points and exothermic decomposition events. For instance, sharp endotherms at 180–200°C correlate with melting, and multi-stage weight loss in TGA indicates sequential bond cleavage (e.g., amide vs. C-Br bonds). Kinetic parameters (activation energy via Flynn-Wall-Ozawa method) can be derived from non-isothermal data .

Q. How can researchers design derivatives of this compound to investigate structure-activity relationships in antiparasitic applications?

  • Methodological Answer : Systematic substitution at the bromophenyl or aminoethyl groups (e.g., replacing Br with Cl or CF₃) can enhance bioactivity. For Trypanosoma brucei inhibition, introducing electron-withdrawing groups improves target binding. In vitro assays (e.g., IC₅₀ determination) validate potency, while logP measurements (HPLC) assess lipophilicity. Molecular docking (AutoDock Vina) against trypanothione reductase identifies key interactions .

Notes

  • Citations follow evidence IDs (e.g., = ).
  • Advanced questions emphasize methodology over definitions, aligning with academic research rigor.

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